chemical structure and properties of 3-benzyl-4-phenylisoxazol-5-amine
chemical structure and properties of 3-benzyl-4-phenylisoxazol-5-amine
An In-Depth Technical Guide to 3-benzyl-4-phenylisoxazol-5-amine: Structure, Properties, and Therapeutic Potential
This technical guide provides a comprehensive overview of 3-benzyl-4-phenylisoxazol-5-amine, a heterocyclic compound of significant interest to researchers, medicinal chemists, and drug development professionals. We will delve into its chemical architecture, predict its physicochemical and spectral properties, propose a robust synthetic pathway, and explore its potential within the broader context of isoxazole-based therapeutics. The isoxazole ring is a well-established "privileged scaffold" in medicinal chemistry, known for its metabolic stability and ability to participate in diverse biological interactions.[1] Derivatives of this heterocycle exhibit a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects, making this class of molecules a fertile ground for drug discovery.[2][3]
Molecular Architecture and Physicochemical Profile
The foundational step in understanding any compound is to analyze its structure. 3-benzyl-4-phenylisoxazol-5-amine features a central five-membered isoxazole ring, substituted at positions 3, 4, and 5.
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Position 3: A benzyl group, providing a flexible, lipophilic moiety.
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Position 4: A phenyl group, contributing a rigid aromatic system.
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Position 5: A primary amine group (-NH₂), which can act as a hydrogen bond donor and a basic center, significantly influencing solubility and receptor interaction.
This unique combination of flexible and rigid hydrophobic regions with a key hydrogen-bonding group suggests potential for specific and potent interactions with biological targets.
Chemical Structure Diagram
Caption: Chemical structure of 3-benzyl-4-phenylisoxazol-5-amine.
Predicted Physicochemical and Spectral Properties
| Property | Predicted Value / Characteristic | Rationale |
| Molecular Formula | C₁₆H₁₄N₂O | Derived from the chemical structure. |
| Molecular Weight | 250.29 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a solid at room temperature. | Similar substituted heterocyclic amines are typically solids.[4] |
| Melting Point | Not available. Requires experimental determination. | --- |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and chlorinated solvents. | The primary amine offers some polarity, but the large aromatic moieties dominate. |
| ¹H NMR | See Table 2 for detailed predictions. | Based on standard chemical shifts for aromatic, benzylic, and amine protons.[5] |
| ¹³C NMR | See Table 2 for detailed predictions. | Based on standard chemical shifts for carbons in aromatic, benzylic, and isoxazole systems. |
| IR Spectroscopy | See Table 3 for detailed predictions. | Characteristic absorptions expected for N-H (amine), C=N (isoxazole), and aromatic C=C bonds.[6][7] |
| Mass Spectrometry | [M+H]⁺ at m/z ≈ 251.12 | Based on the molecular formula and standard ESI+ ionization. |
Proposed Synthesis Pathway
The synthesis of 3,4-disubstituted 5-aminoisoxazoles can be achieved through several established methods.[8] A highly reliable and versatile approach involves the cyclocondensation of a β-ketonitrile with hydroxylamine. This strategy offers a direct route to the desired isoxazole core. The key challenge lies in the synthesis of the requisite precursor, 2-phenyl-3-oxo-4-phenylbutanenitrile.
Synthesis Workflow Diagram
Caption: Proposed two-step synthesis of 3-benzyl-4-phenylisoxazol-5-amine.
Experimental Protocol: A Self-Validating System
This protocol is designed to be self-validating, with clear checkpoints for reaction monitoring and product characterization.
Step 1: Synthesis of 2-phenyl-3-oxo-4-phenylbutanenitrile (β-Ketonitrile Intermediate)
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Rationale: This step utilizes a Claisen-type condensation to form the crucial C-C bond and install the ketone functionality necessary for the subsequent cyclization. Sodium ethoxide is a suitable base for deprotonating the α-carbon of phenylacetonitrile.
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To a stirred solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol at 0 °C, add phenylacetonitrile (1.0 equivalent) dropwise under an inert atmosphere (N₂ or Ar).
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Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the anion.
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Add ethyl phenylacetate (1.05 equivalents) dropwise to the reaction mixture.
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Heat the reaction to reflux and monitor its progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-6 hours).
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Cool the mixture to room temperature, quench with a saturated aqueous solution of NH₄Cl, and extract with ethyl acetate (3x).
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Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product via column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure β-ketonitrile intermediate.
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Validation: Characterize the intermediate using ¹H NMR to confirm the presence of the methylene, methine, and aromatic protons, and IR spectroscopy to verify the presence of the nitrile (C≡N) and ketone (C=O) stretches.
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Step 2: Synthesis of 3-benzyl-4-phenylisoxazol-5-amine
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Rationale: This is the key cyclocondensation step. Hydroxylamine attacks the ketone, and subsequent intramolecular cyclization onto the nitrile group, followed by tautomerization, forms the stable 5-aminoisoxazole ring.[9]
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Dissolve the β-ketonitrile intermediate (1.0 equivalent) in ethanol.
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Add hydroxylamine hydrochloride (1.2 equivalents) and a base such as sodium acetate or pyridine (1.5 equivalents) to the solution.
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Heat the mixture to reflux. Monitor the reaction progress by TLC until the intermediate is consumed (typically 6-12 hours).
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Cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, reduce the solvent volume in vacuo.
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Add water to the residue to precipitate the crude product. Filter the solid, wash with cold water, and dry.
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Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain the pure 3-benzyl-4-phenylisoxazol-5-amine.
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Validation: Confirm the final structure using ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and IR spectroscopy. The disappearance of the nitrile and ketone signals and the appearance of the amine signal in the IR spectrum are key indicators of successful cyclization.
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Spectroscopic Characterization (Predicted)
Accurate spectroscopic analysis is essential for structural confirmation. The following tables outline the expected spectral data for the target compound.
Table 2: Predicted ¹H and ¹³C NMR Data (in CDCl₃)
| Assignment | Predicted ¹H NMR (δ, ppm) | Predicted ¹³C NMR (δ, ppm) |
| -NH₂ (amine) | ~4.5-5.5 (broad singlet) | --- |
| -CH₂- (benzylic) | ~4.1-4.3 (singlet) | ~30-35 |
| Aromatic-H (benzyl & phenyl) | ~7.0-7.5 (multiplet) | ~126-138 |
| C3 (isoxazole) | --- | ~160-165 |
| C4 (isoxazole) | --- | ~110-115 |
| C5 (isoxazole) | --- | ~170-175 |
Table 3: Predicted FT-IR Data
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| N-H (Primary Amine) | Asymmetric & Symmetric Stretch | 3400-3250 (two sharp bands)[6] |
| N-H (Primary Amine) | Bending (Scissoring) | 1650-1580[6] |
| C-H (Aromatic) | Stretch | 3100-3000 |
| C-H (Aliphatic) | Stretch | 2950-2850 |
| C=C (Aromatic) | Stretch | 1600-1450 |
| C=N (Isoxazole Ring) | Stretch | ~1620-1580 |
| C-N | Stretch | ~1335-1250 |
Therapeutic Potential and Future Directions
The isoxazole nucleus is a cornerstone of many therapeutic agents.[10] Its presence in drugs like the anti-inflammatory Valdecoxib and the antirheumatic Leflunomide underscores its clinical significance.[2] The structural motifs within 3-benzyl-4-phenylisoxazol-5-amine suggest several promising avenues for investigation.
Role of Isoxazoles in Drug Discovery
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